柴胡皂苷II

描述

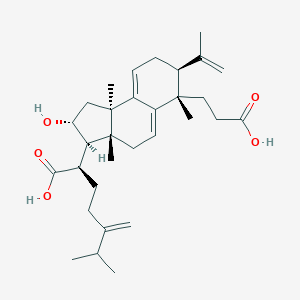

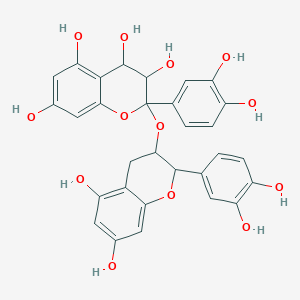

Senegin II is a triterpenoidal saponin compound found in the roots of Polygala senega, a plant traditionally used for its medicinal properties. It has been identified as a significant bioactive constituent with various pharmacological effects, including hypoglycemic and anti-angiogenic activities .

Synthesis Analysis

The synthesis of Senegin II has not been explicitly detailed in the provided papers. However, the papers do discuss the isolation and structural elucidation of Senegin II and related compounds from natural sources, such as the roots of Polygala senega . The structural analysis is based on physical data and degradation products, which helps in understanding the compound's complex molecular makeup.

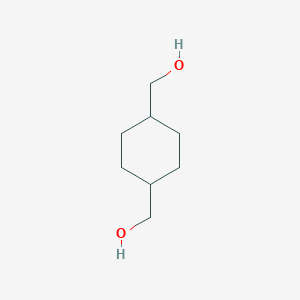

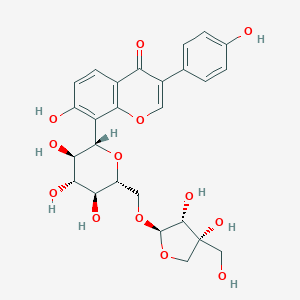

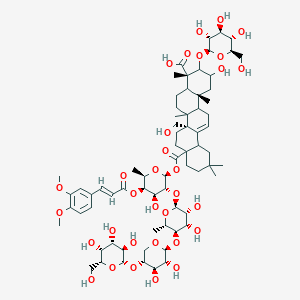

Molecular Structure Analysis

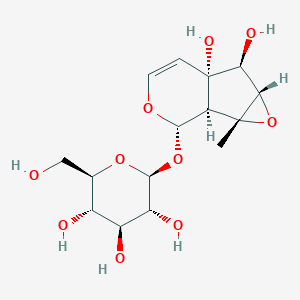

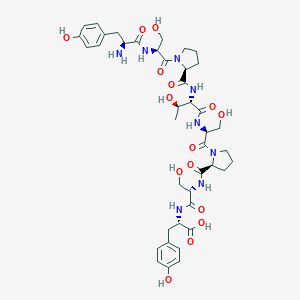

Senegin II's molecular structure has been established through various physical data analyses. It is characterized as presenegenin-(3)-[β-D-glucopyranosyl]-(28)-[β-D-galactopyranosyl (1→4xyl)-β-D-xylopyranosyl (1 xyl→4 rham)-α-L-rhamnopyranosyl (1 rham→2r)-4-(3',4'-dimethoxycinnamoyl)-β-D-fucopyranoside . This structure indicates a complex glycoside with multiple sugar units and a cinnamoyl group attached to the aglycone.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Senegin II. However, the anti-angiogenic effects of Senegin II and related saponins are thought to be due to the induction of pigment epithelium-derived factor (PEDF), which contributes to the inhibition of angiogenesis . This suggests that Senegin II may interact with cellular pathways to exert its biological effects.

Physical and Chemical Properties Analysis

Senegin II, like other saponins, is likely to have surface-active properties due to its amphiphilic nature. The presence of a glycoside moiety in its structure suggests that it is soluble in water, which is typical for saponins. The specific physical and chemical properties of Senegin II, such as melting point, solubility, and stability, are not discussed in the provided papers. However, its biological activities, such as the hypoglycemic effect in normal and non-insulin-dependent diabetes mellitus (NIDDM) model mice, have been well documented . Additionally, its inhibitory effect on glucose absorption in the gastrointestinal tract has been observed, indicating that it affects the glucose transport system at the small intestinal brush border .

科学研究应用

小标题:柴胡皂苷 II 在抑制血管生成和肿瘤生长中的作用

柴胡皂苷 II,是远志的成分,具有显着的抗血管生成特性。具体来说,柴胡皂苷 II 对人脐静脉内皮细胞 (HUVEC) 表现出选择性的抗增殖作用,表明其在抑制血管生成(肿瘤生长和转移的关键过程)中的潜力。该化合物的机制涉及抑制 HUVEC 中血管内皮生长因子 (VEGF) 诱导的管状形成并抑制体内新生血管生成,以及直接阻碍动物模型中的肿瘤生长。这种抗血管生成作用归因于该化合物诱导色素上皮衍生因子 (PEDF) 的能力,阐明了通过抑制血管生成在癌症治疗中进行治疗应用的有希望的途径 (荒井等人, 2011)。

RNA 转录和基因调控

小标题:Sen1 在 RNA 聚合酶 II 转录终止中的作用

虽然没有直接提到柴胡皂苷 II,但研究已经详细阐述了 Sen1 解旋酶样蛋白在 RNA 转录中的作用,特别是在酵母中 snoRNA 和其他非编码 RNA 的 RNA 聚合酶 II (Pol II) 转录终止过程中。这一过程受延伸的 Pol II 和 Sen1 解旋酶之间的动力学竞争影响,这决定了 Pol II 早期终止的时间和空间参数。影响延伸速率的 Pol II 突变可以显着影响 Sen1 介导的终止子处的贯穿转录,突出了转录速率和 Sen1 活性在基因调控中的复杂关系 (黑泽尔贝克等人, 2013)。

衰老和细胞衰老

小标题:衰老及其对细胞过程的影响

研究已经深入探讨了衰老在细胞衰老中的作用及其在各种生理和病理条件下的更广泛影响。研究探索了不同细胞背景下的衰老现象,包括由血管紧张素 II 诱导的内皮祖细胞 (EPC) 衰老,导致增殖活性受损。这些见解对于理解糖尿病和心血管疾病等疾病的机制至关重要,其中细胞衰老在疾病进展和发病机制中起着重要作用。对衰老相关分泌表型 (SASP) 及其对代谢功能障碍的影响的探索提供了对细胞衰老及其作为治疗干预靶点的潜力的细致理解 (今西等人, 2005)。

属性

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H104O32/c1-29-54(99-58-49(82)45(78)39(27-92-58)97-60-50(83)46(79)43(76)37(25-71)95-60)48(81)52(85)59(93-29)100-56-53(86)55(98-42(75)15-11-31-10-13-35(90-8)36(22-31)91-9)30(2)94-62(56)102-64(89)69-19-18-65(3,4)23-33(69)32-12-14-40-66(5)24-34(74)57(101-61-51(84)47(80)44(77)38(26-72)96-61)68(7,63(87)88)41(66)16-17-67(40,6)70(32,28-73)21-20-69/h10-13,15,22,29-30,33-34,37-41,43-62,71-74,76-86H,14,16-21,23-28H2,1-9H3,(H,87,88)/b15-11+/t29-,30+,33-,34-,37+,38+,39+,40+,41+,43-,44+,45-,46-,47-,48-,49+,50+,51+,52+,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,66+,67+,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXFXXWQAAMVMW-JEIATDTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)CO)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC9=CC(=C(C=C9)OC)OC)O)O)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)CO)C)OC(=O)/C=C/C9=CC(=C(C=C9)OC)OC)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H104O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318364 | |

| Record name | Senegin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Senegin II | |

CAS RN |

34366-31-9 | |

| Record name | Senegin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34366-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senegin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。